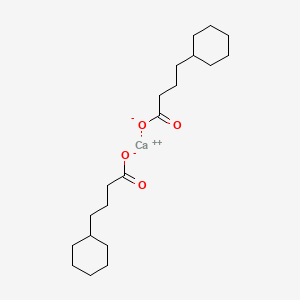
calcium;4-cyclohexylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium;4-cyclohexylbutanoate can be synthesized through the reaction of 4-cyclohexylbutanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving the acid in an appropriate solvent, such as ethanol, and then adding the calcium compound. The mixture is heated under reflux conditions until the reaction is complete, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions using similar principles. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;4-cyclohexylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the cyclohexyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexylcarboxylic acid.
Reduction: Cyclohexanol, cyclohexane.
Substitution: Various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
Calcium;4-cyclohexylbutanoate is utilized in several scientific research fields:
Chemistry: It serves as a reagent and catalyst in organic synthesis and polymerization reactions.
Biology: It is used in studies involving calcium signaling and ion channel modulation.
Medicine: Research explores its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It finds applications in the production of specialty chemicals, coatings, and materials science
Mécanisme D'action
The mechanism by which calcium;4-cyclohexylbutanoate exerts its effects involves its interaction with calcium ion channels and cellular membranes. It modulates calcium ion flux, influencing various biochemical pathways and cellular processes. The compound’s molecular targets include voltage-gated calcium channels and other calcium-binding proteins, which play crucial roles in signal transduction and cellular homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calcium acetate
- Calcium propionate
- Calcium butyrate
- Calcium neodecanoate
Uniqueness
Calcium;4-cyclohexylbutanoate is unique due to its specific structure, which imparts distinct physicochemical properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interaction with other molecules. This uniqueness makes it valuable in specialized applications where other calcium salts may not be suitable .
Propriétés
Formule moléculaire |
C20H34CaO4 |
|---|---|
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
calcium;4-cyclohexylbutanoate |
InChI |
InChI=1S/2C10H18O2.Ca/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 |
Clé InChI |
HJZOVZBKGRJCRX-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



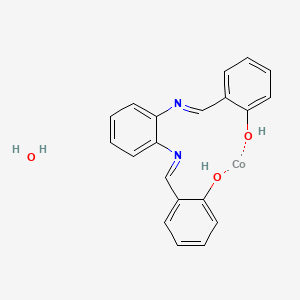

![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)
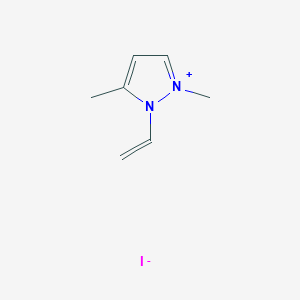
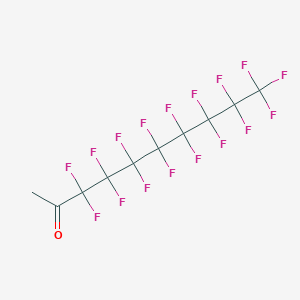
![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)
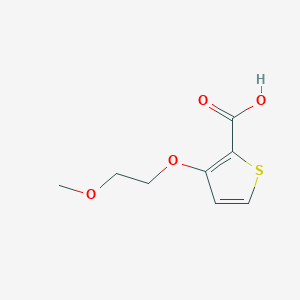
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)

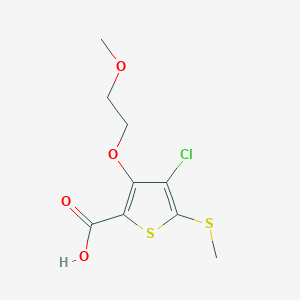
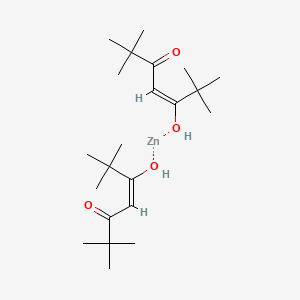
![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)
